The compound 2-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is a complex organic molecule characterized by its unique structural features and potential applications in medicinal chemistry. This compound falls under the category of sulfonamide derivatives, which are known for their biological activities, particularly in the field of pharmaceuticals.
The chemical is identified by its CAS number 157212-55-0 and has a molecular formula of C27H31N5O7S, with a molecular weight of approximately 569.633 g/mol. It is cataloged in databases such as PubChem and ChEBI, providing accessibility for researchers interested in its properties and applications.
This compound can be classified as an aryl sulfonamide, which typically contains an aromatic ring bonded to a sulfonamide group. Its structure includes both a pyrimidine moiety and a tert-butylphenoxy group, contributing to its biological activity and stability.
Methods
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide can be achieved through several approaches, with one common method involving the reaction of appropriate precursors under controlled conditions.
Technical Details
A representative synthesis might involve:
The molecular structure of 2-(4-tert-butylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide can be described using standard chemical representations such as SMILES and InChI keys:
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O
SXTRWVVIEPWAKM-UHFFFAOYSA-N
The compound exhibits a complex three-dimensional arrangement due to the presence of multiple functional groups, which influences its chemical behavior and interactions.
The compound can participate in various chemical reactions typical for sulfonamides and amides, including:
For example, when subjected to strong acids, the amide bond may cleave, leading to the formation of pyrimidine derivatives and tert-butylphenol.
The mechanism of action for this compound, particularly in biological systems, involves several pathways:
Studies indicate that similar compounds exhibit anti-inflammatory or antimicrobial properties, suggesting potential therapeutic uses for this compound as well.
The compound has potential applications in:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9